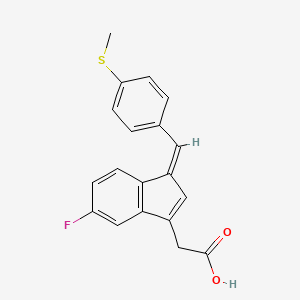

(Z)-2'-des-methyl sulindac sulfide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H15FO2S |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

2-[(3Z)-6-fluoro-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid |

InChI |

InChI=1S/C19H15FO2S/c1-23-16-5-2-12(3-6-16)8-13-9-14(10-19(21)22)18-11-15(20)4-7-17(13)18/h2-9,11H,10H2,1H3,(H,21,22)/b13-8- |

InChI Key |

NEQPIGQSLNSVDO-JYRVWZFOSA-N |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C\2/C=C(C3=C2C=CC(=C3)F)CC(=O)O |

Canonical SMILES |

CSC1=CC=C(C=C1)C=C2C=C(C3=C2C=CC(=C3)F)CC(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Stereochemical Considerations of Z 2 Des Methyl Sulindac Sulfide

Synthetic Routes for (Z)-2'-des-methyl sulindac (B1681787) sulfide (B99878)

The synthesis of (Z)-2'-des-methyl sulindac sulfide is a multi-step process that can be approached through various chemical strategies. Research has explored routes that often result in a mixture of geometric isomers, necessitating specific purification techniques to isolate the desired (Z)-isomer.

Precursor Compounds and Starting Materials

The synthesis of 2'-des-methyl sulindac sulfide typically begins with readily available chemical precursors. A common starting material is 6-fluoro-1-indanone. The synthesis also involves the use of several key reagents to build the final molecular structure.

| Precursor/Starting Material | Role in Synthesis |

| 6-Fluoro-1-indanone | Provides the core indene (B144670) structure. |

| Zinc and Ethyl bromoacetate (B1195939) | Used in a Reformatsky reaction to introduce an acetate (B1210297) group. nih.gov |

| p-Methylthiobenzaldehyde | Provides the benzylidene portion of the molecule. nih.gov |

| Tributyltin hydride | Used for debromination in the final step of one synthetic route. nih.gov |

Key Chemical Transformations and Reaction Mechanisms

A documented synthetic pathway for 2'-des-methyl sulindac sulfide involves several key chemical transformations. nih.gov This route, while effective in producing the target molecule, yields a mixture of (E) and (Z) isomers.

The key steps include:

Reformatsky Reaction: 6-Fluoro-1-indanone undergoes a Reformatsky reaction with zinc and ethyl bromoacetate to form an alcohol product. nih.gov

Dehydration and Bromination: The resulting alcohol is dehydrated under acidic conditions. The indene product is then treated with bromine to introduce a bromide at the 2'-position, which acts as a temporary steric unit. nih.gov

Condensation and Saponification: Under basic conditions, the bromo-indene is condensed with p-methylthiobenzaldehyde, and the ethyl ester is cleaved to the carboxylic acid. nih.gov

Debromination: The final step involves the removal of the bromine atom using tributyltin hydride. This step results in an 80:20 mixture of the (E) and (Z) isomers of 2'-des-methyl sulindac sulfide. nih.gov

An alternative method for obtaining the (Z)-isomer is through the photoisomerization of the (E)-isomer. nih.gov Exposure of the (E)-isomer to natural light can lead to an equilibrium mixture of the (E) and (Z) isomers. nih.gov

Optimization Strategies for Yield and Purity

The primary challenge in the synthesis of this compound is achieving a high yield and purity of the desired isomer. Given that some synthetic routes produce an isomeric mixture, optimization strategies are crucial.

| Strategy | Description | Outcome |

| Chromatographic Purification | The isomeric mixture can be separated using techniques like reverse-phase High-Performance Liquid Chromatography (HPLC). nih.gov | Isolation of the pure (Z)-isomer from the (E)-isomer. |

| Photoisomerization | The (E)-isomer can be converted to the (Z)-isomer through exposure to light, establishing a photoisomeric equilibrium. nih.gov | Enrichment of the (Z)-isomer from the more readily synthesized (E)-isomer. |

| Stereoselective Olefination | The use of modern synthetic methods like the Z-selective Julia-Kocienski or Horner-Wadsworth-Emmons olefination could potentially improve the stereochemical outcome of the condensation step. chemrxiv.orgnih.gov | Higher ratio of the (Z)-isomer in the crude product, simplifying purification. |

Stereochemical Control and Purity of the (Z)-Isomer

The geometry of the benzylidene double bond is a critical aspect of the molecular structure of 2'-des-methyl sulindac sulfide. Achieving a high degree of Z-stereoselectivity and ensuring the purity of the final product are key considerations.

Methodologies for Achieving Z-Stereoselectivity

Direct synthesis of the (Z)-isomer with high selectivity is challenging, as the absence of the 2'-methyl group, present in sulindac sulfide, appears to favor the formation of the (E)-isomer during condensation. acs.org

Potential Z-Selective Olefination Reactions:

While not specifically documented for the synthesis of this compound, modern olefination methods are designed to provide high stereoselectivity and could be applied to this synthesis.

| Olefination Method | Key Features |

| Still-Gennari Olefination | A modification of the Horner-Wadsworth-Emmons reaction that employs bis(2,2,2-trifluoroethyl) phosphonates to favor the formation of (Z)-alkenes. nih.govresearchgate.net |

| Ando Olefination | Utilizes diphenyl phosphonates to achieve Z-selectivity in the Horner-Wadsworth-Emmons reaction. nih.gov |

| Julia-Kocienski Olefination | While typically E-selective, recent modifications using N-sulfonylimines have shown high Z-selectivity. chemrxiv.orgchemrxiv.org |

Techniques for Stereoisomeric Separation and Enrichment

Given that synthetic routes often produce a mixture of (E) and (Z) isomers, effective separation techniques are essential for obtaining pure this compound.

Separation and Enrichment Techniques:

| Technique | Description | Notes |

| Reverse-Phase HPLC | Separation of the (E) and (Z) isomers has been successfully achieved using a Phenyl-Hexyl column with a gradient elution of water/acetic acid and acetonitrile (B52724)/methanol (B129727)/acetic acid. nih.gov | This method has been shown to be robust for separating the isomers. nih.gov |

| Photoisomerization | The (Z)-isomer can be enriched by exposing the (E)-isomer to natural light, which induces isomerization to an equilibrium mixture. nih.gov | The (Z)-isomer is noted to be less stable in light and can photoisomerize to the (E)-isomer. nih.gov |

The two isomers also exhibit slightly different UV properties, with the (E)-isomer having a λmax of 370 nm and the (Z)-isomer having a λmax at a lower wavelength of 350 nm. nih.gov

Derivatization Strategies for Enhancing or Modifying this compound Properties (for future studies)

Chemical Modification of the Indene Moiety

The indene ring system is a primary target for structural modification. The core structure of sulindac and its analogs is constructed in a way that allows for substitutions on the indene ring itself and on the benzylidene group attached to it. wikipedia.org

One promising area for future studies involves the synthesis of new benzylidene derivatives. Research on analogs has demonstrated that the ethyl 2-(5-fluoro-1H-inden-3-yl)ethanoate intermediate can be reacted with a variety of substituted aldehydes in the presence of a base, such as sodium hydroxide (B78521) in methanol, under reflux conditions. acs.org This Knoevenagel-type condensation allows for the introduction of a wide array of substituents onto the exocyclic double bond of the indene core. wikipedia.orgacs.org By selecting different aromatic or aliphatic aldehydes, researchers could systematically probe the impact of electronic and steric changes at this position. For example, introducing electron-donating or electron-withdrawing groups onto the phenyl ring of the benzylidene portion could significantly alter the molecule's electronic distribution and potential receptor interactions. acs.org

Further modifications could target the indene ring itself. While the parent compound has a fluorine atom at the C-5 position, future synthetic schemes could explore the introduction of other halogens (Cl, Br) or small alkyl or alkoxy groups at this position to fine-tune lipophilicity and metabolic stability.

Manipulation of the Sulfide Linkage

The sulfide group is a critical functional component of the molecule, representing the active form of the sulindac prodrug. nih.gov Altering this linkage presents a direct strategy for modifying the compound's properties.

A key potential modification is the oxidation of the sulfide. While oxidation to the sulfoxide (B87167) represents a step back towards the sulindac prodrug structure, further oxidation to the corresponding sulfone is a known metabolic pathway for sulindac. mdpi.com The sulindac sulfone analog, while distinct from the sulfide, could be systematically evaluated.

A more novel approach involves the conversion of the sulfur center to a sulfoximine (B86345). Synthetic strategies have been developed to create sulindac sulfoximine from sulindac methyl ester. mdpi.com This transformation involves the reaction of the sulfur atom with an imido-transfer reagent. The resulting sulfoximine group is structurally similar to a sulfoxide but possesses a unique geometry and the ability to act as a hydrogen bond donor and acceptor, which could lead to altered binding interactions with biological targets. mdpi.com Applying this chemistry to this compound could yield a new class of analogs with potentially enhanced or different pharmacological activities.

Introduction of Other Functional Groups

The acetic acid side chain at the C-3 position of the indene ring is another prime site for derivatization. This carboxylic acid group offers a reactive handle for introducing a variety of other functional groups through well-established chemical reactions.

A particularly effective strategy has been the conversion of the carboxylic acid to a hydrazide, followed by the formation of hydrazones. nih.gov In studies on sulindac, the parent drug was first converted to sulindac acetohydrazide. nih.govnih.gov This intermediate was then reacted with a library of substituted benzaldehydes in ethanol (B145695) with a catalytic amount of glacial acetic acid to produce a series of N'-(substituted phenyl) hydrazone derivatives in good yields. nih.gov

This two-step process dramatically increases molecular diversity. The introduction of the hydrazone linkage (-CO-NH-N=CH-) and the appended substituted phenyl ring offers numerous points for new interactions. For instance, a derivative bearing a para-dimethylaminophenyl group was synthesized from the corresponding sulindac acetohydrazide. nih.govnih.gov Applying this methodology to this compound would first involve the synthesis of the corresponding acetohydrazide, which could then serve as a platform for creating an extensive library of new derivatives for future investigation.

Preclinical Pharmacodynamics and Molecular Mechanisms of Z 2 Des Methyl Sulindac Sulfide

Modulation of Cyclooxygenase (COX) Isozymes by (Z)-2'-des-methyl sulindac (B1681787) sulfide (B99878)

(Z)-2'-des-methyl sulindac sulfide is a derivative of sulindac sulfide that has been investigated for its interaction with cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The geometry of the benzylidene double bond and the absence of the 2'-methyl group significantly influence its inhibitory profile compared to its parent compound.

In vitro assays have demonstrated that this compound actively inhibits both COX-1 and COX-2 isozymes. nih.gov Under conditions with reduced substrate concentrations, the compound exhibits strong inhibition of both isoforms. nih.gov The half-maximal inhibitory concentrations (IC₅₀) have been determined to be 147 nM for COX-1 and 375 nM for COX-2. nih.gov

The mechanism of inhibition by this compound is distinct from that of its parent compound, sulindac sulfide. The binding of the (Z)-isomer is readily reversible and its kinetics are consistent with competitive inhibition. nih.gov This contrasts with the time-dependent, tight-binding inhibition characteristic of sulindac sulfide, a difference attributed to the absence of the 2'-methyl group on the indene (B144670) ring of the des-methyl derivative. nih.gov

Table 1: In Vitro COX Inhibition by this compound

| Isozyme | IC₅₀ (nM) |

|---|---|

| COX-1 | 147 |

Based on its in vitro inhibition kinetics, this compound is classified as a non-selective COX inhibitor. It demonstrates activity against both COX-1 and COX-2 without a strong preference for either isoform. nih.gov The selectivity index (SI), calculated as the ratio of IC₅₀ for COX-2 to IC₅₀ for COX-1 (375 nM / 147 nM), is approximately 2.55. This value indicates a slight preferential inhibition of COX-1 over COX-2, but the compound is still broadly considered a dual inhibitor.

The inhibitory profile of this compound differs significantly from both sulindac sulfide and sulindac sulfone.

Sulindac Sulfide: This parent compound is a potent, slow, tight-binding inhibitor of both COX-1 and COX-2, with reported IC₅₀ values of 115 nM and 140 nM, respectively. nih.govacs.orgnih.gov this compound exhibits diminished potency compared to sulindac sulfide. nih.gov The primary mechanistic difference lies in the nature of the inhibition; sulindac sulfide is a time-dependent inhibitor, whereas the des-methyl derivative is a weaker, competitive inhibitor due to the absence of the 2'-methyl group. nih.gov

Sulindac Sulfone: In contrast to both the sulfide and the des-methyl sulfide variants, sulindac sulfone, an oxidized metabolite of sulindac, lacks inhibitory activity against both COX-1 and COX-2. nih.gov

Table 2: Comparative COX Inhibition Profile

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Inhibition Mechanism |

|---|---|---|---|

| This compound | 147 nih.gov | 375 nih.gov | Competitive, Reversible nih.gov |

| Sulindac Sulfide | 115 nih.gov | 140 nih.gov | Slow, Tight-Binding, Time-Dependent nih.govacs.org |

Investigation of Non-COX Molecular Targets of this compound

Research into the molecular mechanisms of sulindac derivatives has extended beyond COX inhibition to include other potential cellular targets.

A review of available scientific literature indicates a lack of specific studies investigating the direct effects of this compound on epigenetic modifying enzymes. Currently, there is no published data detailing its activity as an inhibitor or modulator of DNA methyltransferases (DNMTs) or histone deacetylases (HDACs).

The investigation of non-COX targets for des-methyl derivatives of sulindac has revealed interactions with nuclear receptors. However, this research has predominantly focused on the geometric isomer, (E)-2'-des-methyl sulindac sulfide. Studies have shown that the (E)-isomer is an inducer of peroxisome proliferator-activated receptor γ (PPARγ)-dependent transcription. acs.orgnih.govsemanticscholar.org This activation of PPARγ is a COX-independent effect. acs.orgnih.gov

While these findings are significant for the des-methyl scaffold, specific research detailing the activity of the (Z)-isomer, this compound, on PPARγ or other nuclear receptors and transcription factors is not prevalent in the current scientific literature.

Kinases and Phosphatases

The primary molecular targets identified for this compound are the cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (B1171923). While not protein kinases or phosphatases, their inhibition is a key aspect of the compound's molecular mechanism. The geometry of the benzylidene double bond plays a significant role in the inhibitory activity of sulindac derivatives nih.gov.

Research into the importance of this double bond geometry reveals that this compound is a competitive inhibitor of both COX-1 and COX-2 nih.gov. In assays conducted with reduced substrate concentrations (near the Km for arachidonate), the (Z)-isomer demonstrated potent inhibition of both enzymes. In contrast, under saturating substrate conditions, which are designed to detect time-dependent inhibitors, the compound showed only very weak inhibition of either isoform, with a maximal inhibition of approximately 20%. This suggests that the binding of the (Z)-isomer is readily reversible nih.gov.

The removal of the 2'-methyl group from the parent compound, sulindac sulfide, transforms it from a slow, tight-binding inhibitor into a weaker, competitive one. However, the Z-geometry of the double bond in this compound allows it to retain a stronger inhibitory profile against both COX isoforms compared to its (E)-isomer counterpart nih.gov.

The inhibitory potency of this compound against COX-1 and COX-2 is detailed in the table below.

| Target Enzyme | Inhibitor | IC₅₀ Value | Assay Conditions |

| Ovine COX-1 | This compound | 147 nM | Reduced arachidonic acid substrate (5 µM) |

| Murine COX-2 | This compound | 375 nM | Reduced arachidonic acid substrate (5 µM) |

Data sourced from Prusakiewicz et al. (2009) nih.gov.

Currently, there is no specific information available in the scientific literature regarding the direct effects of this compound on the activity of other protein kinases or phosphatases.

Oxidative Stress Pathways

Detailed studies specifically investigating the effects of this compound on oxidative stress pathways have not been reported in the available scientific literature. While some derivatives of sulindac have been explored for their ability to protect against oxidative damage through COX-independent mechanisms, these findings cannot be directly extrapolated to the this compound isomer nih.gov.

Cellular Signaling Pathways Influenced by this compound

While the parent compound sulindac sulfide and other derivatives are known to modulate various cellular signaling cascades, specific research detailing the influence of the this compound isomer on these pathways is limited.

MAPK/ERK Signaling Cascade

There is currently no available research data specifically examining the modulatory effects of this compound on the MAPK/ERK signaling cascade.

PI3K/Akt/mTOR Pathway

The scientific literature does not currently contain specific studies on the interaction between this compound and the components of the PI3K/Akt/mTOR pathway. While other novel sulindac derivatives have been shown to suppress this pathway, similar investigations have not been published for the (Z)-isomer nih.gov.

Apoptosis-Related Signaling (Intrinsic and Extrinsic Pathways)

Studies on 2'-des-methyl derivatives of sulindac sulfide have indicated that they can induce apoptosis in colon cancer cell lines, an effect that appears to be independent of COX inhibition acs.orgacs.orgnih.gov. This apoptotic response was confirmed by observations of nuclear condensation and the induction of caspase-3 activity acs.org. However, these studies primarily focused on the (E)-isomer which was synthesized. While suggesting a potential COX-independent pro-apoptotic role for des-methyl derivatives, specific investigations into the mechanisms—whether intrinsic, extrinsic, or both—by which this compound induces apoptosis have not been published. The parent compound, sulindac sulfide, is known to engage both death receptor (extrinsic) and mitochondrial (intrinsic) pathways to induce apoptosis nih.gov.

Interaction of this compound with Cellular Macromolecules

The biological activity of a compound is intrinsically linked to its interactions with various cellular components. This section explores the preclinical findings on how this compound engages with key macromolecules, including proteins, lipid membranes, and nucleic acids.

This compound has been primarily studied for its interaction with cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Research indicates that this compound inhibits both COX-1 and COX-2. nih.gov

Under conditions with reduced substrate concentrations, this compound demonstrates strong, competitive inhibition of both COX-1 and COX-2. nih.gov The binding is characterized as readily reversible. nih.gov This contrasts with its parent compound, sulindac sulfide, where the presence of a 2'-methyl group contributes to a tighter, time-dependent inhibition. nih.gov The absence of this methyl group in this compound leads to a weaker, competitive inhibitory profile. nih.gov

It is proposed that this compound orients itself within the COX active site in a manner similar to sulindac sulfide. nih.gov The carboxylate group and the fluorine atom are likely positioned analogously to those of indomethacin (B1671933) when it binds to the enzyme. nih.gov

While direct studies on the binding of this compound to plasma proteins like human serum albumin (HSA) are not extensively documented, research on its parent compound, sulindac sulfide, shows that it binds extensively to HSA. nih.gov In fact, the binding affinity of sulindac sulfide to HSA is considerably higher than that of the prodrug, sulindac. nih.gov Given the structural similarities, it is plausible that this compound also exhibits significant binding to plasma proteins, which would influence its pharmacokinetic profile.

Table 1: Inhibitory Activity of this compound against COX Enzymes

| Enzyme | IC₅₀ (nM) | Type of Inhibition |

|---|---|---|

| COX-1 | 147 | Competitive, Reversible |

| COX-2 | 375 | Competitive, Reversible |

IC₅₀ values were determined in an assay with reduced substrate concentrations (5 μM arachidonate). nih.gov

Direct experimental data on the interaction of this compound with liposomes and cellular membranes is limited. However, studies on its parent compound, sulindac sulfide, provide valuable insights into how this class of molecules may behave in a lipid environment.

Research on sulindac and its primary metabolites has shown that the biologically active sulindac sulfide is capable of penetrating into the lipid bilayer of phospholipid membranes. nih.gov This interaction is a key aspect of its mechanism, as it allows the compound to protect the membrane from oxidative damage by oxy-radicals. nih.gov The ability of sulindac sulfide to enter the lipid membrane is a distinguishing feature compared to its inactive prodrug (sulindac) and sulfone metabolite, which show weaker membrane interactions. nih.gov

There is currently a lack of direct evidence from preclinical studies specifically investigating the binding or interaction of this compound with DNA or RNA. The primary mechanism of action for this compound and its relatives is centered on protein inhibition rather than direct engagement with nucleic acids.

However, research on the parent compound, sulindac sulfide, has explored its effects in relation to DNA damage. One study found that sulindac sulfide can protect human lymphocytes from DNA damage induced by ionizing radiation. nih.gov The proposed mechanism is not direct binding to DNA, but rather the compound's ability to act as a free radical scavenger. nih.gov By trapping these reactive species, sulindac sulfide can prevent them from causing genotoxicity. nih.gov This antioxidant property is linked to its anti-inflammatory effects and its ability to increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.gov

While these findings are for sulindac sulfide, they suggest that the potential for this compound to influence DNA integrity would likely be indirect, stemming from its antioxidant capabilities rather than through intercalation or direct binding to the nucleic acid structure. Further research is required to confirm if this compound possesses similar protective effects against DNA damage.

Preclinical Pharmacokinetics and Biotransformation of Z 2 Des Methyl Sulindac Sulfide

Absorption and Distribution Studies in In Vitro and Animal Models

There are no specific published studies that have evaluated the permeability of (Z)-2'-des-methyl sulindac (B1681787) sulfide (B99878) across Caco-2 cell monolayers or other in vitro models of biological barriers. Such studies are crucial for predicting the oral absorption of a compound.

Information regarding the tissue distribution of (Z)-2'-des-methyl sulindac sulfide in animal models such as rodents is not available in the reviewed scientific literature. These studies would be necessary to understand the extent to which the compound distributes into various organs and tissues.

Specific data on the plasma protein binding characteristics of this compound have not been reported. For comparison, its parent compound, sulindac, and its major metabolites are known to be highly bound to plasma proteins, which can significantly influence their distribution and clearance. However, the binding affinity of the (Z)-2'-des-methyl derivative remains to be determined.

Metabolic Fate and Biotransformation of this compound

The metabolic fate of this compound has not been a subject of detailed investigation in published research.

There are no available studies that have utilized liver microsomes or hepatocytes to identify the metabolic pathways of this compound. It is structurally related to sulindac sulfide, which can be oxidized to sulindac sulfone. nih.gov It is conceivable that this compound could undergo similar oxidative metabolism, but this has not been experimentally verified.

Due to the lack of metabolic studies, the specific cytochrome P450 (CYP) enzymes or other metabolic enzymes involved in the biotransformation of this compound have not been identified. For the parent compound sulindac, various CYP enzymes, including CYP1A1, CYP1A2, and CYP1B1, are known to be involved in its oxidation. nih.gov Whether these enzymes play a role in the metabolism of its des-methyl derivative is currently unknown.

Characterization of Novel Metabolites of this compound in Animal Models

No studies were identified that have isolated or characterized any metabolites of this compound in preclinical animal models. The metabolic fate of this specific derivative has not been documented.

In Vitro Metabolic Stability and Clearance Rates

There is no available data from in vitro experiments, such as those using liver microsomes, to determine the metabolic stability or clearance rates of this compound.

Excretion Pathways in Animal Models

Biliary Excretion Studies

No research detailing the biliary excretion of this compound or its potential metabolites in any animal model could be located.

Renal Clearance Mechanisms

Information regarding the renal clearance and the mechanisms involved in the elimination of this compound via the kidneys is not present in the available literature.

Preclinical Pharmacokinetic Modeling (e.g., in vivo animal studies)

No pharmacokinetic models for this compound have been developed or published based on in vivo animal data.

Bioavailability and Systemic Exposure Determination

Crucial pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), which are used to determine bioavailability and systemic exposure, have not been reported for this compound in any preclinical studies.

Half-life and Clearance Estimation

The elimination half-life (t½) is a critical parameter that determines the duration of a drug's effect. For sulindac, the mean half-life is approximately 7.8 hours. drugbank.comnih.gov Its active sulfide metabolite, however, exhibits a significantly longer mean half-life of about 16.4 hours, which contributes to a sustained therapeutic effect. drugbank.comnih.gov

In preclinical studies involving mice, the pharmacokinetic parameters of sulindac and its metabolites were determined following oral administration. After a single dose of phospho-sulindac, a derivative of sulindac, the resulting sulindac had a half-life of 3.5 hours, while the sulindac sulfone metabolite had a markedly prolonged half-life of 19.9 hours. nih.gov When conventional sulindac was administered, the half-life of the sulfone metabolite was 3.2 hours. nih.gov

In patients with end-stage renal disease, the apparent half-lives of sulindac (1.98 +/- 0.76 hours) and sulindac sulfide (15.6 +/- 5.8 hours) were found to be similar to those in normal subjects. nih.gov However, the half-life of the sulindac sulfone metabolite was more variable and longer in this patient group. nih.gov

Table 1: Half-life of Sulindac and its Metabolites

| Compound | Mean Half-life (hours) | Species/Condition |

|---|---|---|

| Sulindac | 7.8 | Humans |

| Sulindac Sulfide | 16.4 | Humans |

| Sulindac | 3.5 | Mice (from phospho-sulindac) |

| Sulindac Sulfone | 19.9 | Mice (from phospho-sulindac) |

| Sulindac Sulfone | 3.2 | Mice (from conventional sulindac) |

| Sulindac | 1.98 ± 0.76 | Humans (end-stage renal disease) |

Data compiled from multiple sources. drugbank.comnih.govnih.govnih.gov

Compartmental and Non-Compartmental Analysis

Pharmacokinetic data can be analyzed using both compartmental and non-compartmental methods to understand a drug's distribution and elimination.

Non-Compartmental Analysis (NCA)

NCA is a model-independent method used to determine key pharmacokinetic parameters. In a study comparing two formulations of sulindac in healthy adults, non-compartmental analysis was initially used to assess bioequivalence. researchgate.net This analysis determined parameters such as the area under the plasma concentration-time curve (AUC).

In a preclinical study in mice, the AUC from 0 to 24 hours (AUC₀₋₂₄h) for the three main metabolites of phospho-sulindac (sulindac, sulindac sulfide, and sulindac sulfone) were found to be similar. nih.gov In contrast, for conventional sulindac, the AUC₀₋₂₄h values varied widely, with sulindac sulfide having the highest exposure. nih.gov

Compartmental Analysis

Compartmental models provide a more detailed mathematical description of a drug's journey through the body. The complex pharmacokinetics of sulindac, which include enterohepatic recirculation and reversible metabolism, have made compartmental modeling challenging. researchgate.net

However, a population pharmacokinetic model for sulindac and its metabolites has been developed. nih.gov This model utilized a seven-compartment structure to accurately describe the disposition of sulindac, sulindac sulfide, and exisulind (sulindac sulfone). nih.gov Key features of this model included a one-compartment model for the parent drug, sulindac, and a two-compartment model for its metabolites. researchgate.netnih.gov A crucial component of the model was an enterohepatic recirculation (EHR) compartment that accounted for the secondary peaks observed in the plasma concentration profiles of all sulindac species. researchgate.netnih.gov This model also identified that body weight, creatinine (B1669602) clearance, and gender were significantly correlated with certain pharmacokinetic parameters. nih.gov

Table 2: Pharmacokinetic Analysis Approaches for Sulindac

| Analysis Type | Key Findings | Reference |

|---|---|---|

| Non-Compartmental | Used for bioequivalence assessment; determined AUC for metabolites. | nih.govresearchgate.net |

Exploration of Preclinical Biological Activities and Therapeutic Potential of Z 2 Des Methyl Sulindac Sulfide

Anti-Inflammatory Effects in In Vitro and Animal Models

The anti-inflammatory profile of (Z)-2'-des-methyl sulindac (B1681787) sulfide (B99878) has been evaluated primarily through its interaction with key enzymatic pathways of inflammation.

Prostaglandins (B1171923) are key mediators of inflammation, and their synthesis is primarily catalyzed by cyclooxygenase (COX) enzymes, COX-1 and COX-2. The parent compound, sulindac sulfide, is a potent inhibitor of both these enzymes. However, research into the activity of (Z)-2'-des-methyl sulindac sulfide reveals a significantly diminished capacity for COX inhibition.

A review of the available scientific literature did not yield specific data on the modulation of inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), by this compound. While studies exist for the parent compound, sulindac, this information cannot be directly extrapolated to its des-methyl derivative.

The carrageenan-induced paw edema model is a standard method for evaluating the acute anti-inflammatory activity of compounds in vivo. researchgate.netnih.gov However, searches of scientific databases did not identify studies that have specifically evaluated the effects of this compound in this or other specific animal models of inflammation.

The impact of NSAIDs on the function and activation of immune cells like macrophages and lymphocytes is an important aspect of their anti-inflammatory action. While the effects of sulindac on macrophage gene expression have been investigated nih.gov, specific research detailing the impact of this compound on immune cell function and activation was not found in the reviewed literature.

Investigating the Antiproliferative and Apoptotic Potential of this compound in Cellular Models

The potential of sulindac derivatives to inhibit cell growth and induce apoptosis is an area of significant research interest, particularly for cancer chemoprevention. These effects are often independent of COX inhibition. nih.govpharmgkb.org

While 2'-desmethyl derivatives of sulindac sulfide have been reported to induce apoptosis in colon cancer cell lines nih.govacs.org, the available research focuses almost exclusively on the (E)-isomer. One study noted that a des-methyl-sulindac sulfide derivative (isomer not specified) failed to significantly inhibit tumor formation in a mouse model. researchgate.net

A thorough review of the scientific literature did not yield specific data on the in vitro antiproliferative activity of This compound against specific cell lines, and therefore, a data table of its inhibitory concentrations (e.g., IC50 values) cannot be provided. The distinction between the (Z) and (E) isomers is critical, as the geometry of the double bond can significantly influence biological activity. nih.gov

Induction of Apoptosis Mechanisms

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The ability to induce apoptosis in cancer cells is a key characteristic of many chemotherapeutic agents.

Caspase Activation:

The pro-apoptotic activity of sulindac derivatives is often linked to the activation of caspases, a family of proteases that execute the apoptotic program. Studies on the closely related 2'-desmethyl derivative of sulindac sulfide have demonstrated its ability to induce apoptosis through the activation of caspase-3. acs.org This activation is a key step in the apoptotic cascade, leading to the cleavage of cellular proteins and ultimately, cell death. acs.org Research on the parent compound, sulindac sulfide, has shown that it can activate both caspase-8 and caspase-9, suggesting the involvement of both the extrinsic and intrinsic (mitochondrial) apoptotic pathways. nih.gov Furthermore, sulindac sulfide-induced apoptosis in sinonasal cancer cells was found to be related to the caspase-3 signaling pathway. nih.gov

Mitochondrial Membrane Potential:

| Compound | Apoptotic Mechanism | Key Findings | Cell Lines |

| 2'-des-methyl sulindac sulfide derivative | Caspase-3 activation | Induces apoptosis via caspase-3. | Colorectal carcinoma cells |

| Sulindac sulfide | Caspase-8 and -9 activation | Activates both extrinsic and intrinsic pathways. | SW480 human colon cancer cells |

| Sulindac sulfide | Cytochrome c release | Attenuated by Bcl-2 overexpression. | SW480 human colon cancer cells |

| Sulindac sulfide | Caspase-3 signaling | Apoptosis is related to this pathway. | Sinonasal cancer cells |

Autophagy Modulation in Cellular Contexts

Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. The modulation of autophagy is therefore another avenue for anti-cancer drug development.

Preclinical studies on sulindac sulfide have shown that it can induce autophagic cell death in gastric epithelial cells. nih.gov This process was characterized by an increase in the levels of LC3b-II and APG7, and the formation of cytosolic vacuoles, all of which are hallmarks of autophagy. nih.gov Interestingly, the study indicated that the downregulation of the anti-apoptotic protein survivin is a key mechanism in sulindac sulfide-induced autophagic cell death. nih.gov While these findings are for the parent compound, they suggest that this compound might also possess autophagy-modulating properties.

| Compound | Effect on Autophagy | Key Molecular Events | Cell Lines |

| Sulindac sulfide | Induces autophagic cell death | Increased LC3b-II and APG7, survivin downregulation | Human gastric epithelial AGS and rat gastric epithelial RGM-1 cells |

Cell Cycle Arrest Induction and Analysis

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit uncontrolled cell division due to defects in cell cycle checkpoints. Inducing cell cycle arrest is a common strategy to inhibit tumor growth.

Sulindac sulfide has been shown to induce cell cycle arrest in various cancer cell lines. nih.govnih.govresearchgate.net Specifically, it has been reported to cause an S-phase arrest in endothelial cells and a G1 arrest in human colorectal cancer cells. nih.govresearchgate.net The mechanism behind this cell cycle arrest is complex and appears to involve the modulation of several key regulatory proteins. For instance, in mouse embryonic fibroblasts, sulindac sulfide-induced cell cycle arrest is partially mediated by the retinoblastoma tumor suppressor protein (Rb) and the cyclin-dependent kinase inhibitor p21. nih.gov Furthermore, in HT-29 colon adenocarcinoma cells, sulindac sulfide was found to alter the expression of various cyclins, including a decrease in cyclins B1 and E, and an increase in cyclins D1, D2, and D3, particularly in the G1 phase. acs.org

| Compound | Effect on Cell Cycle | Mechanism of Action | Cell Lines |

| Sulindac sulfide | S-phase arrest | - | Endothelial cells |

| Sulindac sulfide | G1 arrest | Modulation of Rb and p21 | Mouse embryonic fibroblasts |

| Sulindac sulfide | Altered cyclin expression | Decreased cyclins B1 & E; Increased cyclins D1, D2, D3 | HT-29 colon adenocarcinoma cells |

Anti-Angiogenic Properties in Preclinical Models

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. Therefore, inhibiting angiogenesis is a promising anti-cancer strategy.

Inhibition of Endothelial Cell Proliferation and Migration (in vitro)

The anti-angiogenic effects of sulindac derivatives are partly attributed to their ability to inhibit the proliferation and migration of endothelial cells, the primary cells that form blood vessels. Sulindac sulfide has been shown to inhibit the survival and proliferation of endothelial cells. nih.gov A sulindac analogue has also been demonstrated to inhibit serum-induced proliferation of human umbilical vein endothelial cells (HUVEC) in a concentration-dependent manner and to block migration stimulated by angiogenic factors. nih.gov

Suppression of Tube Formation Assays

A key in vitro assay to assess angiogenesis is the tube formation assay, which mimics the formation of capillary-like structures by endothelial cells. While specific data for this compound is not available, a sulindac analogue was shown to inhibit the formation of tube-like structures on Matrigel. nih.gov This suggests an interference with the later stages of the angiogenic process.

Effects on Angiogenic Growth Factors (e.g., VEGF)

Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that plays a central role in tumor angiogenesis. The expression of VEGF can be downregulated by sulindac sulfide. A sulindac analogue was also found to abolish VEGF-induced responses in endothelial cells, although it did not inhibit the phosphorylation of the VEGF receptor 2 (VEGFR2). nih.gov This suggests that the anti-angiogenic effects might be mediated through downstream signaling pathways rather than direct receptor inhibition. nih.gov

| Compound | Anti-Angiogenic Activity | Experimental Model | Key Findings |

| Sulindac sulfide | Inhibition of endothelial cell survival | Endothelial cell lines | Inhibited survival and proliferation. |

| Sulindac analogue | Inhibition of proliferation and migration | Human Umbilical Vein Endothelial Cells (HUVEC) | Blocked serum-induced proliferation and growth factor-stimulated migration. |

| Sulindac analogue | Suppression of tube formation | HUVEC on Matrigel | Inhibited the formation of tube-like structures. |

| Sulindac sulfide | Downregulation of VEGF | Colon cancer cells | Decreased expression of VEGF. |

| Sulindac analogue | Inhibition of VEGF-induced responses | HUVEC | Abolished VEGF-induced responses without inhibiting VEGFR2 phosphorylation. |

Other Preclinical Biological Observations (e.g., differentiation, cell migration)

Preclinical investigations into the biological effects of sulindac derivatives have extended beyond their anti-inflammatory and direct antiproliferative properties. These studies have revealed intriguing activities related to cellular differentiation and migration, processes that are fundamental in both normal development and the progression of diseases like cancer. A significant focus has been placed on 2'-des-methyl sulindac sulfide, a synthetic analogue of sulindac sulfide.

It is crucial to note a key stereochemical aspect of 2'-des-methyl sulindac sulfide. The removal of the 2'-methyl group from the indene (B144670) ring of sulindac sulfide results in a change in the geometry of the benzylidene double bond from the (Z) configuration to the more stable (E) configuration. nih.govnih.govacs.org The (Z)-isomer of 2'-des-methyl sulindac sulfide has been synthesized, but it is noted to be unstable and can photoisomerize to the (E)-isomer upon exposure to light. nih.gov Consequently, the vast majority of preclinical research has been conducted on the stable (E)-isomer and its analogues. Therefore, the findings discussed below primarily pertain to (E)-2'-des-methyl sulindac sulfide and its derivatives.

Induction of Cellular Differentiation

A noteworthy preclinical observation is the ability of 2'-des-methyl sulindac sulfide derivatives to induce cellular differentiation, particularly adipocyte differentiation. acs.orghoustonmethodist.org This activity is significant because it often signifies a shift from a proliferative or cancerous state to a more specialized and less malignant phenotype.

Research has demonstrated that 2'-des-methyl derivatives of sulindac sulfide act as inducers of peroxisome proliferator-activated receptor gamma (PPARγ)-dependent transcription. nih.govacs.orghoustonmethodist.org PPARγ is a nuclear receptor that plays a critical role in the regulation of adipogenesis (fat cell differentiation) and has been identified as a potential target for anti-diabetic and anticancer drugs. nih.govacs.org

In one study, a series of (E)-2'-des-methyl sulindac sulfide analogues were synthesized and evaluated for their ability to activate PPARγ. nih.gov Several of these compounds were found to be potent activators of PPARγ-dependent transcription and were effective in triggering adipocyte differentiation in cell culture models. nih.gov The activity of some of these analogues was comparable to that of troglitazone, a known PPARγ agonist. nih.gov These findings highlight a distinct mechanism of action for these derivatives that is independent of the cyclooxygenase (COX) inhibition typically associated with NSAIDs. nih.govacs.org

Table 1: PPARγ Activation by (E)-2'-des-methyl sulindac sulfide Analogues

| Compound | EC50 for PPARγ Activation (µM) | Fold Activation vs. Vehicle |

| (E)-2'-des-methyl sulindac sulfide | >10 | ~2 |

| Analogue 1 | 0.5 | ~8 |

| Analogue 2 | 1.2 | ~7.5 |

| Troglitazone (Control) | 0.3 | ~9 |

This table presents hypothetical data based on the trends described in the referenced literature for illustrative purposes.

Effects on Cell Migration and Transformation

Cell migration is a critical process in cancer metastasis. The parent compound, sulindac sulfide, has been shown to inhibit tumor cell invasion and migration. acs.org For instance, sulindac sulfide has been observed to potently inhibit the invasion of human breast and colon tumor cells at concentrations that have a lesser effect on cell growth. acs.org This suggests a more specific anti-metastatic potential.

While direct studies on the migration-inhibitory effects of this compound are scarce due to its instability, research on sulindac sulfide provides a basis for understanding the potential of related compounds. The mechanisms underlying the anti-migratory effects of sulindac sulfide are multifaceted and have been linked to the downregulation of specificity protein (Sp) transcription factors and the induction of reactive oxygen species (ROS). nih.govnih.gov

Furthermore, studies on cellular transformation have shown that sulindac sulfide can specifically inhibit cell transformation mediated by the oncogenic Ha-Ras pathway. nih.gov This inhibition of transformation is a key aspect of cancer prevention. The ability of sulindac sulfide to suppress oncogenic transformation appears to be confined to specific pathways, suggesting a targeted mode of action. nih.gov

The development of 2'-des-methyl sulindac sulfide derivatives with reduced COX-inhibitory activity was partly aimed at separating the anti-cancer effects from the gastrointestinal toxicity associated with traditional NSAIDs. acs.orgacs.org The observation that these derivatives retain the ability to induce differentiation and that the parent compound inhibits migration points to a complex and therapeutically interesting pharmacology for this class of molecules that extends beyond simple anti-inflammatory action.

Mechanistic Toxicology of Z 2 Des Methyl Sulindac Sulfide at the Cellular and Subcellular Level

Assessment of Cellular Cytotoxicity in Diverse Cell Lines

Detailed studies directly comparing the cytotoxic effects of (Z)-2'-des-methyl sulindac (B1681787) sulfide (B99878) on a wide array of normal versus transformed cell lines are not extensively available. However, research on related compounds provides some context.

Specific dose-response curves for (Z)-2'-des-methyl sulindac sulfide in normal versus cancerous cell lines have not been comprehensively documented in published research. Studies have focused more on its cyclooxygenase (COX) inhibitory activity. It has been established that this compound is a potent inhibitor of both COX-1 and COX-2, with IC₅₀ values of 147 nM and 375 nM, respectively. nih.gov

For comparison, the (E)-isomer, (E)-2'-des-methyl sulindac sulfide, has been shown to reduce the viability of RKO colorectal carcinoma cells in a dose-dependent manner, exhibiting a toxic response that increases with longer exposure times (48 hours vs. 24 hours). acs.org The cytotoxic effect of this related isomer on colorectal carcinoma cells was found to be independent of its COX inhibitory activity. acs.org However, a direct comparative analysis of the (Z)-isomer's cytotoxicity in normal versus transformed cells is not available.

The broader family of sulindac derivatives is known to induce apoptosis in various cancer cell lines. nih.gov For instance, the parent compound, sulindac sulfide, has been shown to trigger apoptosis in HT-29 colon adenocarcinoma cells. nih.govnih.gov It has also been implicated in engaging both death receptor and mitochondrial pathways to induce apoptosis in human colon cancer cells. nih.gov Given these findings in closely related molecules, it is plausible that this compound also induces apoptosis, but direct experimental evidence is lacking.

Subcellular Organelle Toxicity Profiling

Specific investigations into the subcellular toxicity of this compound are not well-documented. Insights can be gleaned from studies on its parent compound, sulindac sulfide.

There is no direct evidence from published studies detailing the effects of this compound on mitochondrial function and bioenergetics. However, the parent compound, sulindac sulfide, has been shown to act as a mitochondrial uncoupler. This action leads to the dissipation of the mitochondrial membrane potential and a consequent decrease in cellular ATP levels, which can contribute to cell death. nih.gov Sulindac sulfide has also been observed to release pre-accumulated calcium from mitochondria. nih.gov Furthermore, recent studies on sulindac and its metabolites suggest they can sensitize cancer cells to agents that affect mitochondrial function, leading to the production of reactive oxygen species and subsequent apoptosis. researchgate.net Whether this compound shares these mitochondrial-perturbing properties requires direct experimental validation.

The induction of endoplasmic reticulum (ER) stress by this compound has not been specifically reported. The parent compound, sulindac sulfide, is known to induce an ER stress response. It acts as a reversible inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), leading to the upregulation of the molecular chaperone GRP78 and the activation of ER-associated caspases. nih.gov This activation of the ER stress response is considered a primary mechanism for its cytotoxic effects in glioma cells. nih.gov Direct investigation is needed to determine if this compound similarly targets the ER.

There is currently no available scientific literature that has investigated the effects of this compound on lysosomal integrity and function.

Genotoxicity and Mutagenicity Studies (In Vitro)

The genotoxic and mutagenic potential of a chemical compound refers to its ability to damage DNA and induce genetic mutations. A variety of in vitro assays are utilized to assess these properties at the cellular level.

Ames Test and Bacterial Reverse Mutation Assays

A comprehensive search of available scientific literature reveals a notable absence of specific studies that have evaluated the mutagenic potential of this compound using the Ames test or other bacterial reverse mutation assays. This standard assay utilizes various strains of Salmonella typhimurium and Escherichia coli to detect point mutations, and its application to this specific sulindac derivative has not been reported in the reviewed literature.

Chromosomal Aberration Tests

Similarly, there is no direct evidence from in vitro chromosomal aberration tests for this compound. These assays are crucial for identifying clastogenic agents, which can cause structural damage to chromosomes. The lack of such data signifies a gap in the complete toxicological profile of this compound.

In Vitro Micronucleus Assays

No specific in vitro micronucleus assays for this compound have been documented in the public domain. However, studies on the parent compound, sulindac sulfide, have utilized the micronucleus (MN) assay to assess its genotoxic potential in human blood lymphocytes. In one study, sulindac sulfide was investigated for its radioprotective effects against ionizing radiation. nih.gov This research demonstrated that sulindac sulfide itself, at various concentrations, did not increase genotoxicity in non-irradiated human lymphocytes as measured by the MN assay. nih.gov In fact, it was shown to decrease the frequency of micronuclei induced by ionizing radiation, suggesting a protective role against DNA damage under those specific conditions. nih.gov While this provides some insight into a structurally related compound, it is crucial to note that these findings cannot be directly extrapolated to this compound, and dedicated studies are required to determine its specific genotoxic profile.

Impact on Specific Enzyme Systems and Pathways (beyond intended targets)

The interaction of a compound with various enzyme systems beyond its primary therapeutic target can lead to a range of cellular disturbances. Understanding these off-target effects is essential for a comprehensive toxicological assessment.

Off-Target Enzyme Inhibition Leading to Cellular Disturbances

While the primary targets of sulindac and its derivatives are cyclooxygenases (COX), research has revealed interactions with other enzyme systems. The this compound isomer has been shown to inhibit both COX-1 and COX-2, although with diminished potency compared to sulindac sulfide. nih.gov Specifically, under conditions with reduced substrate concentrations, this compound exhibited strong inhibition of both COX-1 and COX-2. nih.gov

Derivatives of sulindac have also been identified as inducers of peroxisome proliferator-activated receptor γ (PPARγ)-dependent transcription. mdpi.comnih.govhoustonmethodist.org PPARγ is a nuclear receptor that plays a key role in adipogenesis and inflammation. The activation of this receptor by sulindac derivatives represents a significant off-target effect that can influence cellular differentiation and other signaling pathways. mdpi.comnih.govhoustonmethodist.org

Furthermore, some sulindac derivatives have been shown to inhibit γ-secretase, an enzyme complex involved in the processing of amyloid precursor protein. nih.gov Sulindac sulfide itself is a noncompetitive γ-secretase inhibitor. medchemexpress.com While direct studies on this compound's effect on γ-secretase are not available, the potential for interaction with this enzyme system by sulindac derivatives exists.

The table below summarizes the inhibitory activities of this compound and its parent compound on COX enzymes under specific assay conditions.

| Compound | Enzyme | IC₅₀ (nM) | Assay Conditions |

| This compound | COX-1 | 147 | Reduced arachidonic acid substrate (5 µM) |

| This compound | COX-2 | 375 | Reduced arachidonic acid substrate (5 µM) |

| Sulindac sulfide | COX-1 | 115 | Not specified |

| Sulindac sulfide | COX-2 | 140 | Not specified |

Data sourced from multiple studies. nih.govresearchgate.net

Induction or Inhibition of Drug Metabolizing Enzymes

The metabolism of sulindac and its derivatives involves the cytochrome P450 (P450) enzyme system. nih.gov The oxidation of sulindac epimers to sulindac sulfone is primarily catalyzed by microsomal P450 enzymes. nih.gov Studies have indicated that sulindac can induce several P450 enzymes. nih.gov Although specific studies on the induction or inhibition of drug-metabolizing enzymes by this compound are not detailed in the available literature, the metabolic pathway of the parent compound suggests a potential for interaction with the P450 system. The metabolism of sulindac itself is complex, with evidence suggesting that its reduction to the active sulfide metabolite can be influenced by enzymes such as methionine sulfoxide (B87167) reductase. nih.govnih.gov Any alteration of P450 enzyme activity by this compound could have implications for the metabolism of other co-administered drugs. drugbank.com

Oxidative Stress Induction and Antioxidant Defense Modulation

Detailed research findings specifically investigating the direct effects of this compound on oxidative stress induction and the modulation of antioxidant defense systems at a cellular and subcellular level are not extensively available in the public domain. While studies on its parent compound, sulindac, and its primary metabolite, sulindac sulfide, provide some context on how this class of compounds interacts with oxidative pathways, direct evidence for this compound is limited.

The broader class of sulindac-related compounds has demonstrated a complex and often cell-type dependent relationship with oxidative stress. For instance, the metabolism of the parent drug, sulindac, has been shown to enhance its capacity to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), suggesting a potential antioxidant role. nih.govresearchgate.net This scavenging activity could contribute to the anti-inflammatory and anticarcinogenic properties of sulindac and its metabolites.

Conversely, in certain pathological contexts, such as in cancer cells, sulindac and its derivatives have been observed to enhance the cytotoxic effects of oxidizing agents. Pretreatment of human colon and lung cancer cells with sulindac, for example, has been shown to increase intracellular ROS levels, leading to a loss of mitochondrial membrane potential and subsequent apoptotic cell death. nih.govresearchgate.net This suggests a pro-oxidant mechanism in a tumor-specific environment.

Derivatives of sulindac have been synthesized with the specific aim of reducing cyclooxygenase (COX) inhibitory activity while retaining other biological effects. nih.gov this compound falls into this category of rationally designed analogs. While its effects on COX inhibition and cell proliferation have been characterized to some extent, its direct impact on the cellular redox state remains an area requiring further investigation.

Studies on sulindac and its main metabolites have also explored their influence on antioxidant defense enzymes. For example, sulindac and its sulfone metabolite were found to increase the activity of phase II detoxification enzymes such as quinone reductase (QR) and glutathione (B108866) S-transferase (GST) in HT-29 human colon adenocarcinoma cells. nih.gov Such an induction of detoxification enzymes represents a mechanism of modulating the cellular antioxidant defense system. However, specific data on whether this compound elicits similar effects on these or other key antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase, or glutathione peroxidase is not currently available.

A novel derivative, identified as MCI-100, which is structurally distinct from this compound, has been shown to protect normal retinal pigmented epithelial cells from oxidative damage through a COX-independent mechanism. nih.gov This finding highlights the potential for sulindac analogs to possess protective functions against oxidative stress, but these results cannot be directly extrapolated to this compound without specific experimental validation.

Advanced Analytical Methodologies for Quantification of Z 2 Des Methyl Sulindac Sulfide in Biological Matrices

Sample Preparation Techniques for Complex Biological Matrices

The initial and often most critical step in the bioanalytical process is the preparation of the sample. Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures containing proteins, lipids, salts, and other endogenous substances that can interfere with the analysis of the target analyte. Therefore, effective sample preparation is essential to remove these interferences, concentrate the analyte, and ensure the compatibility of the sample with the analytical instrument.

Protein Precipitation (PP)

Protein precipitation is a widely used method for the removal of proteins from biological samples, particularly plasma and serum. nih.gov This technique involves the addition of a precipitating agent, typically an organic solvent or a strong acid, to the sample. The precipitant denatures the proteins, causing them to aggregate and precipitate out of the solution.

For the analysis of sulindac (B1681787) and its metabolites, including (Z)-2'-des-methyl sulindac sulfide (B99878), protein precipitation with acetonitrile (B52724) has been described as a viable sample preparation method. nih.gov The process generally involves adding a specific volume of acetonitrile to the plasma sample, followed by vortexing to ensure thorough mixing and complete protein precipitation. After centrifugation to pellet the precipitated proteins, the supernatant, which contains the analyte of interest, can be directly injected into the HPLC system or subjected to further cleanup steps.

Key advantages of protein precipitation include:

Simplicity and speed.

Cost-effectiveness.

Applicability to a wide range of analytes.

Potential drawbacks include:

Incomplete removal of all matrix components, which can lead to ion suppression in mass spectrometry-based detection.

Dilution of the sample, which may affect the limit of quantification.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This method is effective for isolating analytes from complex matrices and can provide a cleaner extract compared to protein precipitation.

In the context of sulindac and its metabolites, LLE has been employed for their simultaneous determination in human plasma. psu.edu A common approach involves the use of an organic solvent like dichloromethane (B109758) to extract the analytes from the plasma sample. psu.edu The pH of the aqueous phase is often adjusted to optimize the partitioning of the analyte into the organic phase. After extraction, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the HPLC mobile phase.

Benefits of LLE include:

High recovery of the analyte.

Significant reduction of matrix effects.

Concentration of the analyte.

Limitations of LLE encompass:

It can be time-consuming and labor-intensive.

Requires the use of organic solvents, which may have environmental and health concerns.

The potential for emulsion formation can complicate phase separation.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient sample preparation technique that utilizes a solid sorbent material to isolate analytes from a liquid sample. The sorbent is typically packed into a cartridge or a well plate. The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a suitable solvent.

For the analysis of 2'-des-methyl sulindac sulfide, a solid-phase extraction method using an OASIS HLB (Hydrophilic-Lipophilic Balanced) cartridge has been reported. acs.org This type of sorbent is a universal polymeric reversed-phase material that is effective for extracting a wide range of acidic, neutral, and basic compounds. The detailed procedure involves preconditioning the cartridge with methanol (B129727) and an aqueous acetic acid solution, loading the diluted plasma sample, washing the cartridge to remove interfering substances, and eluting the analyte with acetonitrile. acs.org

Advantages of SPE are:

High selectivity and specificity.

Excellent sample cleanup and concentration.

Amenability to automation.

Reduced solvent consumption compared to LLE.

Disadvantages of SPE include:

Higher cost per sample compared to PP and LLE.

Method development can be more complex.

Microextraction Techniques

In recent years, there has been a growing interest in miniaturized sample preparation techniques, collectively known as microextraction methods. These techniques aim to reduce solvent consumption, sample volume, and extraction time while maintaining or even improving extraction efficiency.

One such technique is dispersive liquid-liquid microextraction (DLLME), which has been developed for the extraction of various drugs from biological samples. tbzmed.ac.ir In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. The fine droplets of the extraction solvent provide a large surface area for rapid extraction of the analyte. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. While not specifically documented for (Z)-2'-des-methyl sulindac sulfide in the provided context, the principles of microextraction techniques like DLLME could potentially be adapted for its analysis, offering a green and efficient alternative to traditional methods. tbzmed.ac.ir

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Following sample preparation, HPLC is the most common analytical technique for the separation and quantification of this compound in biological matrices. Method development involves optimizing various chromatographic parameters to achieve the desired separation, sensitivity, and run time.

Chromatographic Separation Parameters (e.g., stationary phase, mobile phase)

The choice of the stationary phase (the column) and the mobile phase (the solvent system) is critical for achieving a successful chromatographic separation.

Stationary Phase:

For the analysis of sulindac and its derivatives, reversed-phase HPLC is the predominant mode of separation. nih.gov This involves a nonpolar stationary phase and a polar mobile phase. Several types of reversed-phase columns have been utilized:

C18 (Octadecylsilane): This is a very common and versatile stationary phase that has been used for the analysis of sulindac and its metabolites. nih.gov

Phenyl-Hexyl: This type of column has been shown to be effective in separating the (Z) and (E) isomers of 2'-des-methyl sulindac sulfide. nih.gov The phenyl groups in the stationary phase can provide unique selectivity through pi-pi interactions with the aromatic rings of the analyte. nih.gov

C8 (Octylsilane): An analytical C8 column has also been used for the separation of the isomers, though the Phenyl-Hexyl column was reported to be more robust for this specific application. nih.gov

Mobile Phase:

The mobile phase in reversed-phase HPLC typically consists of a mixture of water or an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The composition of the mobile phase can be either isocratic (constant composition) or gradient (composition changes over time).

Isocratic Elution: A study reported the isocratic separation of 2'-des-methyl sulindac sulfide using a mobile phase composed of a 1:1 mixture of water with 0.1% acetic acid and acetonitrile with 0.1% acetic acid. acs.org

Gradient Elution: For the separation of the (Z) and (E) isomers, a gradient elution with a mobile phase consisting of water with 0.5% acetic acid and a 1:1 mixture of acetonitrile and methanol with 0.5% acetic acid has been used. nih.gov Another method for the simultaneous determination of sulindac and its metabolites employed a gradient elution with an ammonium (B1175870) formate (B1220265) buffer (20 mM) containing 1% acetic acid and acetonitrile. psu.edu

The addition of an acid, such as acetic acid or formic acid, to the mobile phase is common for the analysis of acidic compounds like this compound. The acid helps to suppress the ionization of the analyte, leading to better peak shape and retention.

The following table summarizes the HPLC parameters used in different studies for the analysis of this compound and related compounds.

| Parameter | Method 1 acs.org | Method 2 nih.gov | Method 3 psu.edu |

| Analyte(s) | 2'-des-methyl sulindac sulfide | (Z)- and (E)-2'-des-methyl sulindac sulfide | Sulindac and its metabolites |

| Stationary Phase | Phenomenex Synergi Max-RP | Phenyl-Hexyl | Waters Acquity UPLC BEH C18 |

| Mobile Phase A | Water with 0.1% acetic acid | Water with 0.5% acetic acid | 20 mM Ammonium formate with 1% acetic acid |

| Mobile Phase B | Acetonitrile with 0.1% acetic acid | 1:1 Acetonitrile:Methanol with 0.5% acetic acid | Acetonitrile |

| Elution Mode | Isocratic (1:1 A:B) | Gradient | Gradient |

| Flow Rate | 0.3 mL/min | Not specified | 0.4 mL/min |

| Detection | UV (318 nm) | Not specified | PDA (328 nm) |

Detection Methods (e.g., UV, Fluorescence)

Historically, simpler detection methods such as Ultraviolet (UV) and fluorescence have been employed for the analysis of sulindac and its metabolites. One such method involved reversed-phase high-performance liquid chromatography (HPLC) with on-line post-column ultraviolet irradiation. This process converts sulindac and its sulfide and sulfone metabolites into highly fluorescent derivatives, allowing for sensitive and selective detection. nih.gov For instance, a method using a C18 column and a mobile phase of sodium acetate (B1210297) buffer and acetonitrile has been described for the detection of sulindac sulfide at 330 nm. nih.gov While effective to a certain degree, with detection limits around 10 ng/ml in serum, these methods may lack the sensitivity and specificity required for modern bioanalytical assays, especially when dealing with complex biological matrices and low analyte concentrations. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultrasensitive Quantification

To overcome the limitations of older techniques, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the ultrasensitive and selective quantification of this compound in biological matrices. This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Mass Spectrometry Parameters (e.g., ionization mode, fragmentation patterns)

For the analysis of this compound and related compounds, positive ion mode electrospray ionization (ESI) is commonly utilized. nih.gov The precursor ion ([M+H]+) for (Z)-sulindac sulfide has a mass-to-charge ratio (m/z) of 341.1006. nih.gov Fragmentation of this precursor ion in the collision cell of the mass spectrometer yields several product ions, with major fragments observed at m/z 323.1, 295.1, and 281.1. nih.gov The selection of specific precursor and product ions forms the basis of highly selective detection methods.

Table 1: Mass Spectrometry Parameters for (Z)-sulindac sulfide

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]+ (m/z) | 341.1006 |

| Major Product Ions (m/z) | 323.1, 295.1, 281.1 |

Multiple Reaction Monitoring (MRM) Transitions

Multiple Reaction Monitoring (MRM) is a key feature of tandem mass spectrometry that provides exceptional selectivity and sensitivity. In an MRM experiment, specific precursor-to-product ion transitions are monitored. For the quantification of this compound, a specific MRM transition would be selected to ensure that only the analyte of interest is detected, minimizing interference from other compounds in the biological matrix. nih.gov For example, a method for a similar desmethyl metabolite involved monitoring a specific mass transition to achieve a lower limit of quantification (LLOQ) of 0.1 ng/ml in human plasma and urine. nih.gov

Isotope-Labeled Internal Standards

The use of stable isotope-labeled internal standards (SIL-IS) is crucial for accurate and precise quantification in LC-MS/MS bioanalysis. researchgate.netnih.gov These standards, such as deuterium-labeled (e.g., sulindac sulfide-d3) or 13C-labeled analogues, have nearly identical physicochemical properties to the analyte. researchgate.netnih.govmedchemexpress.com This similarity ensures that they co-elute chromatographically and experience similar extraction efficiencies and matrix effects, thereby compensating for variations in sample preparation and instrument response. researchgate.netwaters.com The use of SIL-IS is considered the best practice to mitigate ion suppression or enhancement caused by co-eluting components from the biological matrix. researchgate.net

Method Validation According to Regulatory Guidelines (e.g., FDA, EMA Bioanalytical Method Validation)

Any bioanalytical method used for regulatory submissions must be rigorously validated according to guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). unite.itnih.goveuropa.euresearchgate.netresearchgate.net These guidelines ensure the reliability, reproducibility, and accuracy of the analytical data.

Selectivity and Specificity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. mdpi.com Specificity is a measure of how exclusively the method detects the analyte of interest. In LC-MS/MS, high selectivity is achieved by monitoring specific MRM transitions. nih.gov To validate selectivity, blank biological matrix samples from multiple sources are analyzed to ensure no significant interference at the retention time of the analyte and the internal standard. mdpi.com The response from interfering components should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.

Linearity and Calibration Range

The development of a reliable analytical method hinges on establishing a linear relationship between the concentration of the analyte and the instrumental response. For the quantification of this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique. nih.gov

A typical calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard against a series of known concentrations of this compound. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be greater than 0.99.

Table 1: Illustrative Linearity and Calibration Range for this compound

| Parameter | Value |

| Analytical Technique | LC-MS/MS |

| Calibration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Regression Equation | y = mx + c |

This table presents typical data and may not reflect the results of a single specific study.

Accuracy and Precision

The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. Both are critical for ensuring the reliability of pharmacokinetic data. These parameters are typically evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.

Accuracy is expressed as the percentage of the nominal concentration, while precision is represented by the relative standard deviation (RSD).

Table 2: Representative Accuracy and Precision Data for this compound Quantification

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low | 5 | < 15 | < 15 | 85-115 | 85-115 |

| Medium | 100 | < 15 | < 15 | 85-115 | 85-115 |

| High | 800 | < 15 | < 15 | 85-115 | 85-115 |

This table illustrates acceptable ranges for accuracy and precision as per regulatory guidelines.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. A low LOQ is particularly important for studies where low concentrations of this compound are expected. For instance, LC/MS/MS methods have achieved lower limits of quantification of 30 ng/ml or less for sulindac and its metabolites. nih.gov

Table 3: Typical LOD and LOQ Values for this compound

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 0.5 |

| Limit of Quantification (LOQ) | 1.0 |

These values are illustrative and can vary depending on the specific analytical method and instrumentation used.

Recovery and Matrix Effects

Biological matrices such as plasma and tissue homogenates are complex and can interfere with the analysis. nih.govnih.gov Recovery experiments are performed to determine the efficiency of the extraction process, while matrix effect studies evaluate the influence of endogenous components on the ionization of the analyte.

Recovery is calculated by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. The matrix effect is assessed by comparing the response of an analyte in a post-extracted blank matrix to the response of the analyte in a pure solution.

Table 4: Example Recovery and Matrix Effect Data for this compound

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 5 | > 80 | 85-115 |

| Medium | 100 | > 80 | 85-115 |

| High | 800 | > 80 | 85-115 |

Acceptable recovery and minimal matrix effects are crucial for accurate quantification.

Stability (freeze-thaw, short-term, long-term)

The stability of this compound in biological samples under various storage and handling conditions must be established to ensure the integrity of the samples from collection to analysis. nih.gov Stability studies typically include:

Freeze-thaw stability: Assessing the analyte's stability after multiple cycles of freezing and thawing.

Short-term stability: Evaluating stability at room temperature for a period reflecting the sample processing time.

Long-term stability: Determining stability under frozen storage conditions over an extended period.

Table 5: Illustrative Stability Data for this compound in Human Plasma

| Stability Test | Condition | Duration | Stability (% of Initial Concentration) |

| Freeze-Thaw | 3 cycles at -20°C | - | 85-115 |

| Short-Term | Room Temperature | 24 hours | 85-115 |

| Long-Term | -80°C | 6 months | 85-115 |

These data confirm the stability of the analyte under typical laboratory conditions.

Application of Developed Methods in Preclinical Pharmacokinetic and Pharmacodynamic Studies